molecular formula C11H17NO4S B009579 (S)-3-Aminotetrahydrofuran tosylate CAS No. 104530-80-5

(S)-3-Aminotetrahydrofuran tosylate

Cat. No.: B009579
CAS No.: 104530-80-5
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-VWMHFEHESA-N
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Description

(S)-3-Aminotetrahydrofuran tosylate is a chemical compound that features a tetrahydrofuran ring substituted with an amino group at the third position and a tosylate group The tosylate group, derived from p-toluenesulfonic acid, is often used to enhance the leaving group ability of the compound in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Aminotetrahydrofuran tosylate typically involves the tosylation of (S)-3-Aminotetrahydrofuran. The process begins with the preparation of (S)-3-Aminotetrahydrofuran, which can be synthesized through the reduction of the corresponding nitro compound or by other methods involving the introduction of the amino group. The tosylation reaction is carried out using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs. The choice of solvents, reagents, and catalysts is optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminotetrahydrofuran tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Reduction Reactions: The amino group can participate in reduction reactions to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield ethers, thioethers, or secondary amines, while reduction reactions typically produce primary or secondary amines.

Scientific Research Applications

(S)-3-Aminotetrahydrofuran tosylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of polymers and other materials with specific functional properties

Mechanism of Action

The mechanism of action of (S)-3-Aminotetrahydrofuran tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an amino group and a tosylate group

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557884
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-80-5
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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